4-(4-Trifluoromethoxyphenyl)phenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Trifluoromethoxyphenyl)phenol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various functionalized biphenyl compounds .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to form corresponding reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized biphenyl derivatives .
Scientific Research Applications
4-(4-Trifluoromethoxyphenyl)phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This interaction can modulate various biological processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylphenol: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Hydroxybenzotrifluoride: Another related compound with a trifluoromethyl group attached to a phenol ring.
Uniqueness
4-(4-Trifluoromethoxyphenyl)phenol is unique due to the presence of both a trifluoromethoxy group and a biphenyl structure. This combination imparts distinct electronic and steric properties, making it valuable in various applications. The trifluoromethoxy group enhances the compound’s stability and reactivity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHPTVCTYWEKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475712 | |
Record name | 4-(4-TRIFLUOROMETHOXYPHENYL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173025-79-1 | |
Record name | 4-(4-TRIFLUOROMETHOXYPHENYL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.